N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylbenzamide
Description
This compound features a pyrrole core substituted with methyl groups at positions 4 and 5, a phenylsulfonyl group at position 3, an isopropyl group at position 1, and a 2-methylbenzamide moiety. The isopropyl substituent introduces steric bulk, influencing solubility and crystallinity. The 2-methylbenzamide group may contribute to binding interactions in biological or catalytic contexts .
Properties
Molecular Formula |
C23H26N2O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2-methylbenzamide |
InChI |
InChI=1S/C23H26N2O3S/c1-15(2)25-18(5)17(4)21(29(27,28)19-12-7-6-8-13-19)22(25)24-23(26)20-14-10-9-11-16(20)3/h6-15H,1-5H3,(H,24,26) |
InChI Key |
HGUMCQQZXODREL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(N2C(C)C)C)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for Compound X. One common approach involves the condensation of 4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid with 2-methylbenzoyl chloride. The resulting amide linkage forms Compound X.
b. Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and reagents. Acid chlorides, such as 2-methylbenzoyl chloride, react with the pyrrole carboxylic acid to form the amide bond. Catalysts or activating agents may be employed to enhance the reaction efficiency.
c. Industrial Production: Compound X is industrially synthesized using scalable methods. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for large-scale production.
Chemical Reactions Analysis
a. Reactivity: Compound X undergoes various chemical reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group yields the corresponding sulfide.
Substitution: Nucleophilic substitution reactions occur at the amide nitrogen or the phenylsulfonyl group.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl₃).
c. Major Products: The major products depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction leads to the corresponding sulfide.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study cellular processes.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structural Differences :
- Lacks the pyrrole and sulfonyl groups.
- Features a hydroxy-dimethyl ethyl chain instead of the isopropyl-pyrrole system.
- Functional Utility :
- Synthesis: Synthesized via amidation of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol. The target compound likely requires pyrrole ring formation and sulfonylation steps, which are more complex .
1-[N-(Phenylsulfonyl)benzohydrazonoyl]-1,2,3-triazoles ()
- Structural Differences :
- Replaces the pyrrole core with a triazole ring .
- Retains the phenylsulfonyl group but lacks the benzamide and isopropyl substituents.
- Reactivity :
Benzamide Derivatives with Amino Alcohol Chains ()
- Structural Differences :
- Examples include N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzamide derivatives with methoxy , ethoxy , or propoxy phenyl substituents.
- Feature peptide-like linkages instead of the target’s heterocyclic core.
Propanamides with Thiazole/Oxadiazole Moieties ()
- Structural Differences :
- Incorporate thiazole or oxadiazole rings linked via sulfanyl groups.
- Lack the pyrrole and benzamide motifs.
- Synthesis :
Structural and Functional Analysis
Research Implications
- Further studies should address its crystallinity, solubility, and reactivity .
Biological Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylbenzamide (CAS Number: 951995-79-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 426.5 g/mol. The compound features a pyrrole ring substituted with both a phenylsulfonyl group and a methoxybenzamide moiety, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 951995-79-2 |
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical pathways. The presence of the phenylsulfonyl group suggests potential inhibition of specific enzymes, while the pyrrole structure may facilitate interactions with biological macromolecules.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory pathways.
- Receptor Modulation : It may modulate receptor activity, potentially affecting signal transduction pathways related to cancer and inflammation.
Anti-Cancer Activity
Several studies have evaluated the anti-cancer properties of this compound through cell proliferation assays against various cancer cell lines.
Case Study Findings :
- In vitro studies demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB 231), with IC50 values suggesting effective anti-proliferative activity.
Anti-inflammatory Effects
The compound has also been assessed for its anti-inflammatory effects by measuring the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Research Highlights :
- Molecular docking studies indicated strong binding affinity to COX enzymes, suggesting that it could serve as a lead compound for developing new anti-inflammatory drugs.
Summary of Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anti-Cancer Activity | Cell Proliferation Assays | Significant inhibition in MCF-7 and MDA-MB 231 cells |
| Anti-inflammatory Effects | Molecular Docking | High binding affinity to COX enzymes |
| Enzyme Inhibition | Enzyme Assays | Inhibition of specific inflammatory pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
